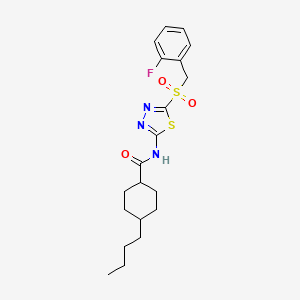![molecular formula C24H22N2O4S B15108322 3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15108322.png)
3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that belongs to the class of chromenyl thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the chromenyl core, followed by the introduction of the thiazole moiety. Common reagents used in these reactions include aldehydes, ketones, and thioamides. The reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like dimethylformamide (DMF) or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-3-phenyl-propanal
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]
Uniqueness
3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide stands out due to its unique combination of the chromenyl and thiazole moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22N2O4S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(2-oxo-4-phenyl-7-propan-2-yloxychromen-6-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C24H22N2O4S/c1-15(2)29-20-14-21-19(18(13-23(28)30-21)16-6-4-3-5-7-16)12-17(20)8-9-22(27)26-24-25-10-11-31-24/h3-7,10-15H,8-9H2,1-2H3,(H,25,26,27) |
InChI Key |
VDORXXBEVZQIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1CCC(=O)NC3=NC=CS3)C(=CC(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-methylphenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15108242.png)
![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B15108245.png)
![4-bromo-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B15108246.png)
![(2Z)-2-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15108253.png)
![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B15108262.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15108270.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15108275.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B15108282.png)
![7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15108289.png)

![tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate](/img/structure/B15108307.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108308.png)
![2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15108314.png)
![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15108329.png)
